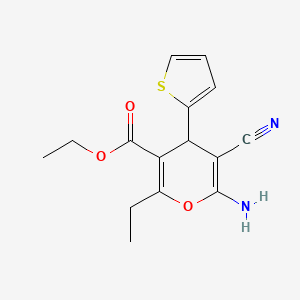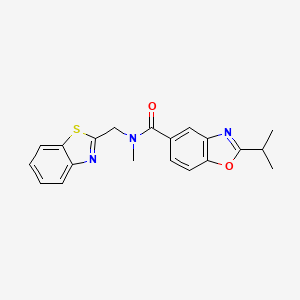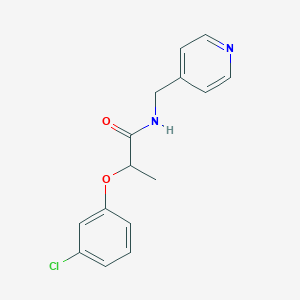![molecular formula C14H16NNaO2 B5232614 sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate, also known as DMAP, is a chemical compound widely used in scientific research. DMAP is a derivative of dimethylaminopyridine, a heterocyclic organic compound. DMAP is a white or slightly yellow crystalline powder that is soluble in water and organic solvents. This compound has a variety of applications in the field of organic chemistry, including as a catalyst for esterification and acylation reactions.
Mécanisme D'action
The mechanism of action of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the reaction substrate. This donation of electrons facilitates the reaction and increases the reaction rate. This compound is also believed to act as a base catalyst, meaning that it accepts a proton from the reaction substrate, which also facilitates the reaction.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects in humans. However, it is important to note that this compound is a chemical compound and should be handled with care. It is toxic if ingested or inhaled and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst in lab experiments is its high efficiency. This compound is a highly effective catalyst that can significantly increase the reaction rate of esterification and acylation reactions. Additionally, this compound is relatively easy to handle and is compatible with a wide range of solvents and substrates.
One limitation of using this compound as a catalyst is its high cost. This compound is a relatively expensive compound, which can make it difficult to use in large-scale reactions. Additionally, this compound can be difficult to remove from the reaction mixture, which can complicate downstream purification processes.
Orientations Futures
There are several future directions for research on sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, researchers are interested in exploring the use of this compound in new types of reactions and in the synthesis of new types of compounds. Finally, there is ongoing research into the mechanism of action of this compound as a catalyst, which could lead to the development of new and more effective catalysts.
Méthodes De Synthèse
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is synthesized through a multistep reaction that involves the reaction of pyridine with formaldehyde and dimethylamine. The resulting product is then reacted with acrolein to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in esterification and acylation reactions. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, this compound is used as a reagent in analytical chemistry, particularly in the analysis of carbohydrates and nucleic acids.
Propriétés
IUPAC Name |
sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.Na/c1-11(10-14(16)17)4-5-12-6-8-13(9-7-12)15(2)3;/h4-10H,1-3H3,(H,16,17);/q;+1/p-1/b5-4+,11-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXALXCEBIYTM-XTMGEDCVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=C(C=C1)N(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC=C(C=C1)N(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)


![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)


![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)